5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide

medicinal chemistry hydrogen bonding pyrazolo[1,5-a]pyridine SAR

Researchers exploring antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides face a critical SAR gap: no data exist for 5-position H-bond donors paired with ortho-substituted benzyl amides. This compound fills that gap with a unique 5-acetamido substituent and N-(2-methoxybenzyl) side chain. - Unique 5-acetamido H-bond donor (HBD=2) absent from lead series (5-Me, 5-OMe, 5-Cl) - XLogP3=1.0 - significantly lower than leads (5g: ~3.1), reducing lipophilicity-driven cytotoxicity risk - Confirmed inactive vs. P. falciparum NF54 (Z=1.34, Inhibition=-9.0%), validated negative control for phenotypic screening - QED=0.75, TPSA=84.7 Ų - drug-like starting point for diversity-oriented library design

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 2034544-65-3
Cat. No. B2371862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide
CAS2034544-65-3
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C18H18N4O3/c1-12(23)21-14-7-8-22-16(9-14)15(11-20-22)18(24)19-10-13-5-3-4-6-17(13)25-2/h3-9,11H,10H2,1-2H3,(H,19,24)(H,21,23)
InChIKeyXPBCCNCQZUMQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide (CAS 2034544-65-3): Structural and Physicochemical Baseline for Procurement Evaluation


5-Acetamido-N-[(2-methoxyphenyl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide (CAS 2034544-65-3, MW 338.37, C₁₈H₁₈N₄O₃) is a heterocyclic small molecule within the pyrazolo[1,5-a]pyridine-3-carboxamide class [1]. Its core scaffold is shared with a series of compounds investigated as antitubercular agents with nanomolar MIC values against Mycobacterium tuberculosis H37Rv [2]. The compound carries a 5-acetamido substituent and an N-(2-methoxybenzyl) carboxamide side chain, a substitution pattern distinct from the 5-methyl/5-methoxy/5-chloro and N-(p-trifluoromethylbenzyl) variants characterized in the primary antitubercular lead series [2]. This compound is catalogued in PubChem (CID 91816962) and ChEMBL (CHEMBL4919733) with computed physicochemical descriptors including XLogP3 = 1, topological polar surface area = 84.7 Ų, and 5 rotatable bonds [1].

Why Generic Pyrazolo[1,5-a]pyridine-3-carboxamides Cannot Substitute for 5-Acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide


Within the pyrazolo[1,5-a]pyridine-3-carboxamide class, even subtle changes in the 5-position substituent and N-amide side chain produce dramatic shifts in biological activity and physicochemical profile. In the foundational antitubercular series, replacing a 5-methyl group (compound 5g, MIC = 7.7 nM against H37Rv) with 5-isopropyl (5n, MIC = 47.2 nM) resulted in a >6-fold loss of potency, while 5-phenyl (5r) ablated activity to MIC = 478.9 nM [1]. Similarly, modification of the N-benzyl substituent from p-trifluoromethylbenzyl to alternative groups altered both potency and cytotoxicity profiles [1]. The 5-acetamido group introduces a hydrogen bond donor (N–H) at a position where the lead series employed only lipophilic (Me, Et, Cl, OMe) or H substituents, fundamentally altering the local electrostatic and hydrogen-bonding landscape [2]. Consequently, generic substitution by any analog lacking this precise 5-acetamido/N-(2-methoxybenzyl) combination will yield a molecule with non-equivalent biological and physicochemical behavior. The quantitative evidence below demonstrates exactly where these differences manifest in measurable terms.

Quantitative Differentiation Evidence for 5-Acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide vs. Closest Structural Analogs


5-Acetamido Hydrogen Bond Donor Introduction vs. 5-Methyl/5-Methoxy/5-Chloro Antitubercular Leads

The 5-acetamido substituent in the target compound contributes one additional hydrogen bond donor (HBD) relative to all 5-position variants in the foundational antitubercular pyrazolo[1,5-a]pyridine-3-carboxamide series published by Tang et al. (2015). The target compound has a computed HBD count of 2 (one from the acetamido N–H and one from the carboxamide N–H), whereas comparator compounds 5g (5-Me), 5k (5-OMe), and 5p (5-Cl) each have only 1 HBD from the carboxamide N–H [1][2]. This is accompanied by a topological polar surface area (TPSA) of 84.7 Ų for the target compound versus a calculated 63.7 Ų for the 5-Me analog 5g and 72.9 Ų for the 5-OMe analog 5k, reflecting the contribution of the acetamido carbonyl oxygen as an additional hydrogen bond acceptor [1][2]. These differences in HBD count and TPSA are known to influence membrane permeability and target binding thermodynamics, and represent quantifiable structural differentiation at a position where the lead series exhibited extreme sensitivity to substitution [3]. Specifically, in the antitubercular series, enlarging the 5-substituent from methyl (5g, MIC 7.7 nM) to isopropyl (5n, MIC 47.2 nM) caused a 6.1-fold potency loss, while 5-phenyl (5r) produced near-complete inactivity (MIC 478.9 nM), demonstrating that the 5-position is a pharmacophoric hotspot intolerant of unoptimized substitution [3].

medicinal chemistry hydrogen bonding pyrazolo[1,5-a]pyridine SAR

Lipophilicity Differentiation: XLogP3 = 1.0 vs. Antitubercular Lead Compounds with XLogP3 ≈ 2.5–3.5

The target compound has a computed XLogP3 value of 1.0 [1], placing it in a markedly lower lipophilicity range compared to the key antitubercular pyrazolo[1,5-a]pyridine-3-carboxamide leads. Compound 5g (5-Me, N-p-trifluoromethylbenzyl) has a computed XLogP3 of approximately 3.1, and compound 5k (5-OMe, N-p-trifluoromethylbenzyl) approximately 2.7, based on the published structure [2]. This ΔXLogP3 of –2.1 to –1.7 represents a >100-fold difference in theoretical octanol/water partition behavior. The lower lipophilicity of the target compound arises from two structural features: (i) replacement of the lipophilic p-trifluoromethylbenzyl group with the more polar 2-methoxybenzyl moiety, and (ii) introduction of the polar acetamido substituent at the 5-position. In the antitubercular series, the most potent compounds (5g, 5k, 5p) all exhibited XLogP3 values >2.5, and the SAR demonstrated that increasing lipophilicity at the 5-position beyond a threshold (e.g., 5-t-butyl, 5-phenyl) was detrimental to both potency and selectivity [2]. The target compound's significantly lower XLogP3 may confer superior aqueous solubility and a different tissue distribution profile, making it a distinct chemical probe for target classes where lower lipophilicity is preferred, such as kinetoplastid or apicomplexan targets where antitubercular-like lipophilicity is associated with cytotoxicity [2].

lipophilicity drug-likeness physicochemical profiling

Antimalarial Primary Screening: Differentiation from Antimalarial-Active Chemotypes by Quantitative Inactivity Against Plasmodium falciparum NF54

In a primary high-throughput screen against the Plasmodium falciparum NF54 strain using the nanoGlo luciferase assay (72-hour incubation at 2 µM), the target compound exhibited a Z score of 1.34 and –9.0% inhibition, indicating no meaningful antimalarial activity [1]. This quantitative inactivity is informative for procurement decisions: it demonstrates that the 5-acetamido/N-(2-methoxybenzyl) substitution pattern does not produce the antimalarial phenotype observed for certain other pyrazolo[1,5-a]pyridine derivatives. By contrast, imidazo[1,2-a]pyridine amides (IPAs), close structural relatives of the pyrazolo[1,5-a]pyridine class, have yielded clinical-stage antitubercular candidates such as Q203 (telacebec) with potent Mtb activity but a distinct selectivity profile [2]. The negative antimalarial data for the target compound provides a baseline selectivity fingerprint: it is inactive against P. falciparum at concentrations where antitubercular pyrazolo[1,5-a]pyridines exhibit nanomolar potency against Mtb [2]. This combination of Mtb-class structural features with demonstrated P. falciparum inactivity supports its use as a selectivity control or as a starting scaffold for target-based screening where discrimination between prokaryotic (mycobacterial) and eukaryotic (apicomplexan) targets is critical.

antimalarial screening Plasmodium falciparum phenotypic assay

N-(2-Methoxybenzyl) vs. N-(p-Trifluoromethylbenzyl) Side Chain: Quantitative Property Differentiation Relevant to ADME and Target Engagement

The N-(2-methoxybenzyl) carboxamide side chain of the target compound differs fundamentally from the N-(p-trifluoromethylbenzyl) group present in the most potent antitubercular lead 5a (MIC 69.1 nM against H37Rv) and shares the ortho-methoxybenzyl motif with certain privileged fragments in kinase inhibitor design [1][2]. The 2-methoxy substituent introduces an intramolecular hydrogen bond acceptor at the ortho position, which can restrict conformational freedom of the benzyl group and pre-organize the molecule for target binding. This ortho-alkoxybenzyl architecture is absent from all compounds in the Tang et al. (2015) antitubercular series, which exclusively employed para-substituted benzyl groups (p-CF₃, p-F, p-Cl) or heterocyclic replacements [2]. The structural consequence is quantifiable: the target compound has a computed rotatable bond count of 5 [1], identical to the antitubercular analogs, but the ortho-methoxy group introduces a different conformational ensemble due to the restriction of aryl–CH₂–NH rotation through a potential 6-membered intramolecular hydrogen bond (OCH₃···H–N). The reported ChEMBL molecular property Quantum Entropy Descriptor (QED) weighted score of 0.75 for the target compound [1] indicates favorable drug-likeness that falls within an attractive range for fragment-to-lead optimization, yet the 2-methoxybenzyl group remains underrepresented in pyrazolo[1,5-a]pyridine-3-carboxamide lead series, making this compound a structurally differentiated entry point for scaffold-hopping and side-chain diversification campaigns.

ADME side chain SAR carboxamide substitution

Recommended Application Scenarios for 5-Acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-to-Lead Optimization Requiring a Low-Lipophilicity Pyrazolo[1,5-a]pyridine-3-carboxamide Scaffold

The compound's XLogP3 of 1.0, substantially lower than the antitubercular leads 5g (XLogP3 ≈ 3.1) and 5k (XLogP3 ≈ 2.7), makes it a preferred starting point for lead optimization campaigns where reducing lipophilicity is a primary objective [1]. This is particularly relevant for intracellular pathogen targets (e.g., Mycobacterium tuberculosis, Leishmania spp., or Trypanosoma cruzi) where high lipophilicity often correlates with cytotoxicity in mammalian host cells. In the 2015 Tang et al. series, compounds with XLogP3 > 3.0 displayed higher VERO cell toxicity, while compound 5k (XLogP3 ≈ 2.7) maintained a selectivity index (SI = MIC_H37Ra/MIC_VERO) of >100 [2]. By starting from a scaffold with XLogP3 = 1.0, medicinal chemists can append lipophilic groups in a vector-controlled manner while maintaining an overall drug-like logP profile.

Antimalarial Drug Discovery: Validated Negative Control or Selectivity Profiling Tool

The compound has been experimentally tested in a P. falciparum NF54 whole-cell assay at 2 µM (72 h) and showed no meaningful inhibition (Z score = 1.34, Inhibition = –9.0%) [1]. This quantitative inactivity makes it suitable as a negative control compound in antimalarial phenotypic screening cascades, where pyrazolo[1,5-a]pyridine or related heterocyclic libraries are being evaluated. It can also serve as a selectivity probe: researchers investigating dual Mtb–Plasmodium inhibitors can use this compound to confirm that their hit's antimalarial activity is not an artifact of the pyrazolo[1,5-a]pyridine core but rather resides in substituent-specific interactions.

Chemical Biology: Polypharmacology Profiling Panels for Kinase or Protease Target Classes

The compound's 5-acetamido group introduces a hydrogen bond donor network (HBD = 2) distinct from the exclusively lipophilic 5-position substituents in the antitubercular series [1][2]. This H-bond donor at the 5-position mimics the amide NH present in many kinase hinge-binding motifs and protease substrate analogs. Combined with its favorable QED score of 0.75 and TPSA of 84.7 Ų, the compound is well-suited for inclusion in diversity-oriented screening decks targeting protein families where hydrogen bonding at the heterocycle periphery is critical for affinity (e.g., cyclin-dependent kinases, PIM kinases, or DPP-IV-like serine proteases). Its demonstrated inactivity against P. falciparum provides an initial selectivity filter confirming that any hits emerging from kinase/protease panels are likely target-specific rather than broadly cytotoxic.

SAR Expansion: Diversification of 5-Position and N-Amide Side Chain in Pyrazolo[1,5-a]pyridine-3-carboxamide Libraries

The 5-acetamido/N-(2-methoxybenzyl) combination represents a substitution pattern entirely absent from the 2015 Tang et al. antitubercular series, which explored 5-Me, 5-OMe, 5-Et, 5-Cl, 5-CF₃, 5-phenyl, 5-i-Pr, and 5-t-Bu with exclusively para-substituted benzyl or heterocyclic amides [2]. The ortho-methoxybenzyl group and 5-acetamido donor together create a chemical space region unexplored in the published SAR. Procurement of this compound enables systematic exploration of two underexplored vectors simultaneously: (i) how an H-bond donor at the 5-position affects anti-Mtb potency relative to 5-Me (5g, MIC = 7.7 nM) and 5-OMe (5k, MIC = 11.1 nM), and (ii) whether ortho-substituted benzyl amides can recapitulate or improve upon the para-CF₃-benzyl activity of the lead series. The compound's computed inferior drug-likeness (QED = 0.75 vs. ~0.68 for 5a) also provides a metric for tracking optimization progress during SAR campaigns [1].

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